molecular formula C13H8Cl2O3 B6407216 3-(2,3-Dichlorophenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261913-61-4

3-(2,3-Dichlorophenyl)-5-hydroxybenzoic acid, 95%

Cat. No.: B6407216
CAS No.: 1261913-61-4
M. Wt: 283.10 g/mol
InChI Key: HJTPZFMRHYRNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dichlorophenyl)-5-hydroxybenzoic acid, also known as 2,3-dichloro-5-hydroxybenzoic acid (2,3-DCHBA), is an organic compound that is widely used in research laboratories. It is a white crystalline solid with a melting point of approximately 150°C. 2,3-DCHBA has a variety of applications in organic synthesis and is used as a reagent in a number of reactions. It is also used as a starting material for the synthesis of other organic compounds, such as aryl halides, aryl amines, and aryl alcohols. In addition, 2,3-DCHBA is used in the preparation of pharmaceuticals and pesticides.

Scientific Research Applications

2,3-DCHBA is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a starting material for the synthesis of other organic compounds, and as an intermediate in the synthesis of pharmaceuticals and pesticides. In addition, 2,3-DCHBA is used as a catalyst in a number of reactions, such as the synthesis of aryl halides, aryl amines, and aryl alcohols. Furthermore, 2,3-DCHBA is used in a number of biological studies, such as the study of enzyme kinetics and the study of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2,3-DCHBA is not completely understood. However, it is believed that 2,3-DCHBA acts as a reversible inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 2,3-DCHBA is believed to act as an inhibitor of the activity of certain enzymes, such as cyclooxygenase, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
2,3-DCHBA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,3-DCHBA is a reversible inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 2,3-DCHBA has been shown to inhibit the activity of cyclooxygenase, which is involved in the synthesis of prostaglandins. Furthermore, 2,3-DCHBA has been shown to have anti-inflammatory, anti-proliferative, and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,3-DCHBA in laboratory experiments is its availability and low cost. In addition, 2,3-DCHBA is relatively stable and can be stored for long periods of time. Furthermore, 2,3-DCHBA is relatively non-toxic and has a low environmental impact.
However, there are some limitations to using 2,3-DCHBA in laboratory experiments. For example, 2,3-DCHBA is a relatively weak inhibitor of cytochrome P450 enzymes and is not effective at inhibiting the activity of certain enzymes, such as cyclooxygenase. In addition, 2,3-DCHBA has a relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

The future directions for research on 2,3-DCHBA include the development of more potent and selective inhibitors of cytochrome P450 enzymes and the development of more effective inhibitors of other enzymes, such as cyclooxygenase. In addition, future research on 2,3-DCHBA could focus on the development of more effective methods of synthesis, as well as the development of new applications for 2,3-DCHBA, such as in the synthesis of drugs and other organic compounds. Furthermore, future research on 2,3-DCHBA could focus on the development of new methods for the delivery of 2,3-DCHBA to target tissues and organs. Finally, future research on 2,3-DCHBA could focus on the elucidation of its biochemical and physiological effects, as well as its potential therapeutic applications.

Synthesis Methods

2,3-DCHBA can be synthesized in a number of ways, including the reaction of phenol with aqueous chlorine or the reaction of 3-(2,3-Dichlorophenyl)-5-hydroxybenzoic acid, 95%benzaldehyde with hydroxylamine. The most common method of synthesis is the reaction of this compoundbenzaldehyde with hydroxylamine in the presence of sodium hydroxide. The reaction proceeds as follows:
This compoundbenzaldehyde + hydroxylamine + NaOH → 2,3-DCHBA + H2O

Properties

IUPAC Name

3-(2,3-dichlorophenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-11-3-1-2-10(12(11)15)7-4-8(13(17)18)6-9(16)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTPZFMRHYRNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691183
Record name 2',3'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-61-4
Record name 2',3'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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